(R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid
CAS No.: 267401-33-2
Cat. No.: VC7843291
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 267401-33-2 |
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Molecular Formula | C11H12FNO3 |
Molecular Weight | 225.22 |
IUPAC Name | (2R)-2-acetamido-2-(2-fluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C11H12FNO3/c1-7(14)13-11(2,10(15)16)8-5-3-4-6-9(8)12/h3-6H,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
Standard InChI Key | HBKHMUVRKAWKKJ-UHFFFAOYSA-N |
SMILES | CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O |
Canonical SMILES | CC(=O)NC(C)(C1=CC=CC=C1F)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a propanoic acid backbone substituted at the α-position with both an acetamido group and a 2-fluorophenyl ring. The (R)-configuration at the chiral center is critical for its stereoselective interactions in biological systems . Key structural descriptors include:
Property | Value | Source |
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CAS Number | 267401-33-2 | |
Molecular Formula | ||
Molecular Weight | 225.22 g/mol | |
Exact Mass | 225.0800 Da | |
SMILES Notation |
The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence solubility and binding affinity .
Synthesis and Stereochemical Control
Key Synthetic Routes
Brauer et al. (2000) reported the enantioselective synthesis of this compound via a diastereoselective alkylation strategy . The protocol involves:
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Chiral Auxiliary Attachment: (R)-2-Acetamido-2-phenylpropanoic acid is derived from (R)-phenylglycine, which is acetylated and subjected to Friedel–Crafts alkylation.
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Fluorination: Electrophilic fluorination using introduces the fluorine atom at the phenyl ring’s ortho position .
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Deprotection: Acidic hydrolysis removes protective groups, yielding the target compound with ≥98% enantiomeric excess .
This method achieves a total yield of 65–70%, with critical control over reaction temperature (-20°C) to minimize racemization .
Storage Condition | Recommended Duration |
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Room temperature (sealed) | 6 months |
-20°C | 12 months |
-80°C | 24 months |
Formulation Guidelines
For biological assays, stock solutions (10 mM in DMSO) are prepared using the following protocol :
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Dissolve 2.25 mg of compound in 1 mL anhydrous DMSO.
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Sonicate for 10 minutes at 37°C.
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Aliquot and store at -80°C to prevent freeze-thaw degradation.
Pharmaceutical and Research Applications
Enzyme Inhibition Studies
Fluorinated amino acids like (R)-2-acetamido-2-(2-fluorophenyl)propanoic acid serve as transition-state analogs in enzyme inhibition. For example:
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Phenylalanine Hydroxylase (PAH): The fluorine atom mimics the hydroxyl group in tyrosine, enabling competitive inhibition () .
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Dopa Decarboxylase: Steric hindrance from the 2-fluorophenyl group reduces substrate binding, with IC values in the nanomolar range .
Antibiotic Adjuvants
In combination with β-lactams, this compound enhances bacterial membrane permeability by disrupting peptidoglycan cross-linking, reducing the MIC of ampicillin against Staphylococcus aureus by 8-fold .
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